molecular formula C9H5F3N2O2 B3317357 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 959236-92-1

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3317357
CAS No.: 959236-92-1
M. Wt: 230.14 g/mol
InChI Key: MSAVDWKURUSWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of aromatic o-aminonitriles with formamides. One reported method includes the reaction of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of zinc chloride (ZnCl₂) as a catalyst at high temperatures (190-200°C) in a sealed reactor . This method provides a straightforward and efficient route to the desired quinazoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group but shares the core quinazoline structure.

    4-Anilinoquinazolines: Known for their anticancer activity, these compounds have an aniline group at the 4-position.

    Quinazoline N-oxides: Oxidized derivatives of quinazolines with distinct biological activities.

Uniqueness

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVDWKURUSWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652953
Record name 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-92-1
Record name 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to general method C from 2-amino-6-trifluoromethylbenzoic acid (1.0 g) and urea (2.92 g). Yield: 948 mg (85%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 11.43 (br s, 2H), 7.78 (t, J=7.9 Hz, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.48 (d, J=8.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
948 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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